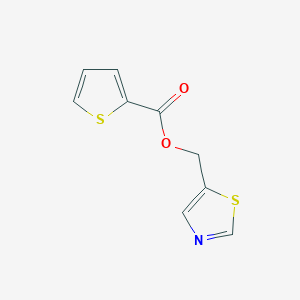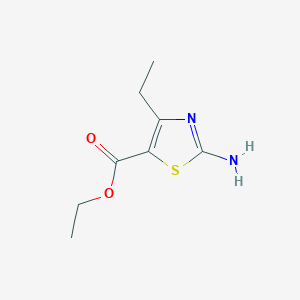
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
Target of Action
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors . It is also used in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer . Therefore, its primary targets are the anaplastic lymphoma kinase and the stearoyl-CoA desaturase (SCD1).
Mode of Action
It is known that anaplastic lymphoma kinase inhibitors work by blocking the action of the abnormal protein that signals cancer cells to multiply . Similarly, SCD1 inhibitors work by blocking the action of the enzyme SCD1, which is involved in the synthesis of certain fatty acids .
Biochemical Pathways
Given its role as an anaplastic lymphoma kinase inhibitor and scd1 inhibitor, it can be inferred that it affects the signaling pathways involved in cell proliferation and fatty acid synthesis .
Result of Action
The result of this compound’s action would be the inhibition of the anaplastic lymphoma kinase and SCD1 . This could lead to a decrease in cancer cell proliferation and alteration in fatty acid synthesis, potentially leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems . . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been used in the synthesis of compounds that act as anaplastic lymphoma kinase inhibitors . It has also been used in the synthesis of potent stearoyl-CoA desaturase (SCD1) inhibitors, which are used in cancer treatment . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme .
Cellular Effects
The cellular effects of this compound are largely dependent on the specific biochemical reactions it is involved in. For instance, when used in the synthesis of anaplastic lymphoma kinase inhibitors, it can influence cell signaling pathways and gene expression . Similarly, when used in the synthesis of SCD1 inhibitors, it can impact cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on the specific compounds it is used to synthesize. For instance, when used in the synthesis of anaplastic lymphoma kinase inhibitors, it can bind to the enzyme and inhibit its activity . Similarly, when used in the synthesis of SCD1 inhibitors, it can bind to the enzyme and inhibit its activity, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of the compounds it is used to synthesize can change over time. For instance, the inhibitory effects of the anaplastic lymphoma kinase inhibitors and SCD1 inhibitors it is used to synthesize can vary over time .
Dosage Effects in Animal Models
It is known that the compounds it is used to synthesize can have varying effects at different dosages .
Metabolic Pathways
It is known that the compounds it is used to synthesize can be involved in various metabolic pathways .
Transport and Distribution
It is known that the compounds it is used to synthesize can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that the compounds it is used to synthesize can be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-4-carboxylate, which is then alkylated with ethyl iodide to yield the target compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-1,3-thiazole-4-carboxylate: A closely related compound with similar biological activities.
2-Aminothiazole: A simpler thiazole derivative with broad-spectrum biological activities.
Thiazole-4-carboxylate derivatives: Various derivatives with modifications at different positions on the thiazole ring.
Uniqueness
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is unique due to the presence of both amino and carboxylate functional groups, which enhance its reactivity and potential for further functionalization. The ethyl group at the 4-position also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGVNUVYDPUXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[4-(2-FLUOROPHENYL)PIPERAZINO]-2-OXOETHYL}-9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3(2H)-ONE](/img/structure/B2370107.png)
![N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
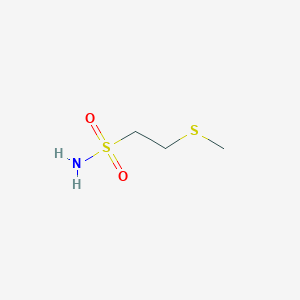

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)
![N-(4-chlorophenyl)-4,5-dihydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B2370113.png)
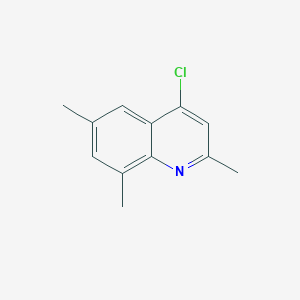
![N-(3,4-dichlorophenyl)-2-({4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2370119.png)
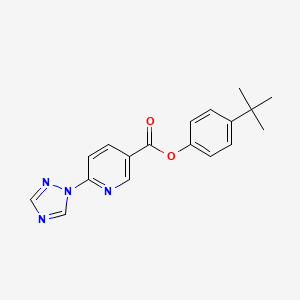
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2370121.png)
![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)
